5-Butan-2-yl-2,4,6-trichloropyrimidine
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Overview
Description
5-Butan-2-yl-2,4,6-trichloropyrimidine is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butan-2-yl-2,4,6-trichloropyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with butan-2-yl groups. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone . The reaction conditions often include stirring at low temperatures (0-5°C) to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Butan-2-yl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2, 4, and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophiles used. For example, substitution with amines can yield amino-pyrimidine derivatives, while substitution with thiols can produce thio-pyrimidine derivatives .
Scientific Research Applications
5-Butan-2-yl-2,4,6-trichloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with potential anticancer, antiviral, and antibacterial activities.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Butan-2-yl-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor to 5-Butan-2-yl-2,4,6-trichloropyrimidine, known for its reactivity towards nucleophiles.
2,4-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity but fewer chlorine atoms, leading to different substitution patterns.
Uniqueness
This compound is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in medicinal chemistry and other fields .
Properties
CAS No. |
14273-78-0 |
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Molecular Formula |
C8H9Cl3N2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
5-butan-2-yl-2,4,6-trichloropyrimidine |
InChI |
InChI=1S/C8H9Cl3N2/c1-3-4(2)5-6(9)12-8(11)13-7(5)10/h4H,3H2,1-2H3 |
InChI Key |
UMJHCDWEUQUBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
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